molecular formula C5H2BrIN2O2 B12967536 4-Bromo-2-iodo-3-nitropyridine

4-Bromo-2-iodo-3-nitropyridine

Cat. No.: B12967536
M. Wt: 328.89 g/mol
InChI Key: YADBMEVLDVKOMF-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-3-nitropyridine is a halogenated pyridine derivative characterized by bromine (position 4), iodine (position 2), and a nitro group (position 3). While direct data for this compound are unavailable in the provided evidence, its structure can be inferred from related analogs. Pyridine derivatives with halogen and nitro substituents are pivotal in organic synthesis, serving as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic rings, which facilitate nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

4-bromo-2-iodo-3-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H

InChI Key

YADBMEVLDVKOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to introduce the bromine and iodine atoms, respectively .

Industrial Production Methods

Industrial production methods for 4-Bromo-2-iodo-3-nitropyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organolithium reagents, organomagnesium reagents, and transition metal catalysts.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Various substituted pyridines depending on the substituent introduced.

    Reduction Reactions: 4-Bromo-2-iodo-3-aminopyridine.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-3-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the ring more susceptible to nucleophilic attackThe nitro group can also undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

  • Bromine and iodine enhance molecular weight and polarizability, favoring electrophilic substitution and cross-coupling (e.g., Suzuki, Ullmann). The iodo group in position 2 (hypothetical compound) offers superior leaving-group ability compared to fluoro or methyl analogs .
  • Fluoro substituents (e.g., in 4-bromo-2-fluoro-3-iodopyridine) reduce steric hindrance but increase ring electron deficiency, affecting regioselectivity .

Nitro Group Influence :

  • The nitro group in position 3 (common in analogs like 4-bromo-2-methyl-3-nitropyridine) strongly deactivates the pyridine ring, directing further substitutions to specific positions .

Functional Group Trade-offs: Methoxy (in 5-bromo-2-methoxy-3-nitropyridine) improves solubility but reduces reactivity compared to halogens . Amino groups (e.g., 2-amino-5-bromo-3-nitropyridine) enable further derivatization but may complicate stability under acidic conditions .

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